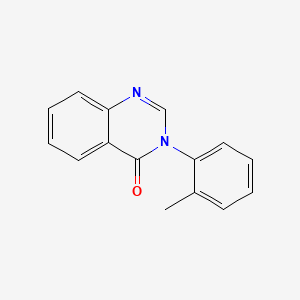

4(3H)-Quinazolinone, 3-(o-tolyl)-

Description

The 4(3H)-quinazolinone core is a fused heterocyclic system comprising a benzene (B151609) ring fused to a pyrimidinone ring. ontosight.ai The substituent at the 3-position of the quinazolinone ring is known to be a critical determinant of its biological activity. omicsonline.org The "o-tolyl" group in 4(3H)-Quinazolinone, 3-(o-tolyl)- introduces a sterically hindered and lipophilic aromatic moiety at this key position. While extensive research has been conducted on the broader class of 3-substituted quinazolinones, the specific derivative with the o-tolyl group remains conspicuously understudied. researchgate.netnih.gov A comprehensive review of the current literature reveals significant deficiencies in our understanding of its synthetic routes, biological targets, and computational profile.

The synthesis of 4(3H)-quinazolinones is well-established, with conventional methods often involving the condensation of 2-aminobenzoic acid derivatives with an appropriate amine, followed by cyclization. nih.gov Modern synthetic strategies have introduced various catalysts and reaction conditions to improve yields and expand substrate scope. organic-chemistry.orgacs.org For instance, copper-catalyzed reactions and one-pot multi-component reactions have been developed for the synthesis of 3-substituted quinazolinones. acs.org

However, a detailed investigation into the synthesis of 4(3H)-Quinazolinone, 3-(o-tolyl)- specifically reveals a reliance on classical, and potentially outdated, methodologies. There is a noticeable absence of research into novel, more efficient, and greener synthetic routes for this particular compound. The steric hindrance imposed by the ortho-methyl group on the tolyl substituent may present unique challenges that are not addressed by general synthetic protocols. The exploration of alternative synthetic strategies could lead to more efficient and scalable production of this compound for further research.

Potential Areas for Synthetic Exploration:

| Synthetic Approach | Potential Advantages |

| Microwave-assisted organic synthesis (MAOS) | Reduced reaction times, improved yields, and cleaner reactions. |

| Flow chemistry | Enhanced safety, scalability, and process control. |

| Biocatalysis | Environmentally friendly, high selectivity, and mild reaction conditions. |

| C-H activation strategies | More atom-economical and direct functionalization. |

The 4(3H)-quinazolinone scaffold is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties. nih.govontosight.ainih.gov The specific biological targets and mechanisms of action are often dictated by the nature of the substituents on the quinazolinone ring. nih.govnih.gov

For 4(3H)-Quinazolinone, 3-(o-tolyl)-, there is a significant dearth of information regarding its biological effects. While a closely related compound, 2-methyl-3-o-tolyl-4(3H)-quinazolinone, has been studied, the biological profile of the parent compound without the 2-methyl group is largely unknown. acs.orgnih.gov It is plausible that 4(3H)-Quinazolinone, 3-(o-tolyl)- interacts with various biological targets, but without empirical data, its therapeutic potential remains speculative. The lack of studies means that its mechanism of action, potential therapeutic applications, and any potential cytotoxicity are completely uncharacterized.

Key Unanswered Biological Questions:

What are the primary molecular targets of 4(3H)-Quinazolinone, 3-(o-tolyl)-?

Does it exhibit any specific anticancer, anti-inflammatory, or antimicrobial activity?

How does the o-tolyl group influence its binding affinity and selectivity for potential protein targets?

What are its metabolic pathways and pharmacokinetic profile?

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools in modern drug discovery for predicting the biological activity and elucidating the interaction of small molecules with their targets. unar.ac.idnih.govresearchgate.net A significant number of computational studies have been performed on various quinazolinone derivatives to guide the design of more potent and selective compounds. nih.govnih.gov

A thorough search of the literature reveals a complete absence of computational modeling studies specifically focused on 4(3H)-Quinazolinone, 3-(o-tolyl)-. This represents a major gap in the understanding of this compound's potential. Computational analysis could provide valuable insights into its conformational preferences, electronic properties, and potential binding modes with various enzymes and receptors. Such studies would be instrumental in predicting its biological activity and prioritizing it for further experimental investigation.

Needed Computational Studies:

| Computational Method | Research Goal |

| Density Functional Theory (DFT) | To understand the electronic structure, reactivity, and spectroscopic properties. |

| Molecular Docking | To predict potential biological targets and binding interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | To develop models that correlate structural features with biological activity. |

| Molecular Dynamics (MD) Simulations | To study the dynamic behavior and stability of the compound in complex with a biological target. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

16899-50-6 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

3-(2-methylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C15H12N2O/c1-11-6-2-5-9-14(11)17-10-16-13-8-4-3-7-12(13)15(17)18/h2-10H,1H3 |

InChI Key |

CBFJSWUGLMNPKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C=NC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Structural Modifications and Derivatization Strategies of 4 3h Quinazolinone, 3 O Tolyl

Systematic Introduction of Substituents on the Quinazolinone Ringresearchgate.nettandfonline.comnih.gov

Modifications at the N-3 Position Beyond o-tolyl Substitution

The substituent at the N-3 position of the quinazolinone ring plays a crucial role in defining the molecule's spatial orientation and interaction with biological targets. While the 3-(o-tolyl) group is a classic feature, extensive research has been conducted to replace it with various other moieties. Synthetic routes often involve the condensation of 2-methyl-4H-3,1-benzoxazin-4-one with a range of primary amines, allowing for diverse substitutions at the N-3 position. researchgate.net

Modifications include the introduction of other aryl groups, alkyl chains, and substituted phenyl rings. nih.govomicsonline.org For example, derivatives where the o-tolyl group is replaced by other aryl groups have been synthesized to probe the effects of electronic and steric properties on activity. omicsonline.org The introduction of a chloro substituent on the tolyl ring, as seen in 3-(3-chloro-o-tolyl)-2-methyl-4(3H)-quinazolinone, represents a subtle but significant alteration. nih.gov Furthermore, replacing the aryl group entirely with simpler alkyl chains, such as an allyl group, has also been explored, leading to compounds like 3-allyl-4(3H)-quinazolinone derivatives. nih.gov These modifications highlight the chemical tractability of the N-3 position for creating diverse chemical libraries.

| Parent Compound | N-3 Substituent | Resulting Derivative Class | Reference |

| 4(3H)-Quinazolinone | o-tolyl | 3-(o-tolyl)-4(3H)-quinazolinone | nih.gov |

| 4(3H)-Quinazolinone | 3-chloro-o-tolyl | 3-(3-chloro-o-tolyl)-4(3H)-quinazolinone | nih.gov |

| 4(3H)-Quinazolinone | Aryl groups | 3-Aryl-4(3H)-quinazolinones | omicsonline.org |

| 4(3H)-Quinazolinone | Allyl group | 3-Allyl-4(3H)-quinazolinones | nih.gov |

Derivatization of the Benzo Ring (e.g., Halogenation, Nitration, Alkylation)

The benzo moiety (designated as ring A) of the quinazolinone core offers multiple sites for substitution, allowing for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic distribution. researchgate.net Common derivatizations include halogenation, nitration, and alkylation.

Studies have shown that introducing electron-withdrawing groups, such as halogens (e.g., chloro, bromo, iodo) or nitrile groups, onto the benzo ring can be a viable strategy. researchgate.netresearchgate.net For instance, compounds with substitutions at the 6, 7, and 8 positions have been synthesized. Specific examples include 6,8-disubstituted 2-phenyl-3-(substituted-benzothiazol-2-yl)-4-[3H]-quinazolinones and derivatives like 7-chloro-2-methyl-3-[4-(trifluoromethoxy)phenyl]quinazolin-4(3H)-one. researchgate.net Additionally, the introduction of electron-donating groups, such as methoxy (B1213986) groups at the 6 and 7 positions, has been investigated, leading to the 6,7-dimethoxyquinazoline (B1622564) core, a scaffold present in several pharmaceutically active agents. tcichemicals.com

| Position on Benzo Ring | Substituent | Example Derivative Class | Reference |

| 6, 8 | Various (e.g., Bromo) | 6,8-Disubstituted-4(3H)-quinazolinones | nih.gov |

| 7 | Chloro | 7-Chloro-4(3H)-quinazolinones | researchgate.net |

| 6 | Iodo | 6-Iodo-4(3H)-quinazolinones | researchgate.net |

| 6, 7 | Dimethoxy | 6,7-Dimethoxy-4(3H)-quinazolinones | tcichemicals.com |

| - | Nitrile | Benzo-nitrile-4(3H)-quinazolinones | researchgate.net |

Chemical Variations at the C-2 Position

The C-2 position of the quinazolinone ring is a frequent target for chemical modification, largely due to the reactivity of the 2-methyl group commonly found in analogues of methaqualone. nih.govresearchgate.net The methyl group's protons are sufficiently acidic to be removed by a strong base, forming a carbanion that can react with various electrophiles. researchgate.net

A common strategy involves the condensation of the 2-methyl group with aromatic aldehydes to yield 2-styryl derivatives. omicsonline.org This reaction extends the conjugation of the system and introduces significant structural diversity. Other modifications include the direct functionalization of the methyl group, for example, by converting it to a fluoromethyl group to create compounds like 3-(3-chloro-o-tolyl)-2-fluoromethyl-4(3H)-quinazolinone. researchgate.net Furthermore, the C-2 position can be linked to other moieties via a thioether linkage. This has been demonstrated in the synthesis of derivatives like 3-(3-chloro-o-tolyl)-2-((2-imidazolin-2-ylmethyl)thio)-4(3H)-quinazolinone and others featuring complex side chains. mdpi.comcaltech.edu These variations underscore the versatility of the C-2 position for introducing a wide array of functional groups.

| C-2 Substituent | Modification Strategy | Resulting Derivative Class | Reference |

| Methyl | Condensation with aldehydes | 2-Styryl-4(3H)-quinazolinones | omicsonline.org |

| Methyl | Halogenation | 2-(Fluoromethyl)-4(3H)-quinazolinones | researchgate.net |

| Thio-linked side chains | Nucleophilic substitution | 2-(Alkylthio)-4(3H)-quinazolinones | mdpi.comcaltech.edu |

| Carboxaldehyde | Oxidation of methyl group | 4(3H)-quinazolinone-2-carboxaldehydes | ru.nl |

Functionalization at the C-4 Carbonyl Group

Functionalization of the C-4 carbonyl group is less common than substitutions at other positions but represents a key strategy for profound structural alteration. The most notable modification in this regard is the conversion of the carbonyl (C=O) group to a thiocarbonyl (C=S) group, a process known as thionation. tandfonline.com This transformation yields the corresponding 4-thioxo-quinazolines or quinazolinethiones.

This conversion is typically achieved using thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P₂S₅). tandfonline.com The resulting quinazolinethione derivatives have been used as intermediates for further synthesis. nih.gov For instance, they can serve as precursors for creating fused heterocyclic systems. This chemical change significantly alters the electronic properties and hydrogen-bonding capabilities of the pyrimidine (B1678525) portion of the molecule, offering a distinct avenue for structural and biological exploration. tandfonline.comnih.gov

| Original Group (C-4) | Reagent | Resulting Group (C-4) | Derivative Class | Reference |

| Carbonyl (C=O) | Lawesson's Reagent / P₂S₅ | Thiocarbonyl (C=S) | Quinazoline-4(3H)-thiones | tandfonline.com |

| Carbonyl (C=O) | Carbon Disulfide (CS₂) | Thiocarbonyl (C=S) | Fused Thioxo-quinazolinones | tandfonline.comnih.gov |

Molecular Hybridization Approaches Incorporating the 4(3H)-Quinazolinone, 3-(o-tolyl)- Coreresearchgate.net

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units into a single molecule. tandfonline.com This approach aims to create novel compounds with potentially enhanced activity or a multi-target profile. The 4(3H)-quinazolinone core is a popular scaffold for such hybridization, where it is linked to other biologically active heterocyclic systems. tandfonline.com

Hybrids have been constructed by linking the quinazolinone moiety to heterocycles such as thiazole, triazole, and imidazole, often through flexible linkers. tandfonline.com For example, a derivative has been reported where an imidazoline (B1206853) ring is connected to the C-2 position of the quinazolinone core via a methylthio linker. mdpi.com Another approach involves creating more integrated systems, such as quinazoline-2-indolinone hybrids, to explore new chemical space. ru.nl

Fusion with Other Heterocyclic Systemsresearchgate.net

A specific and powerful hybridization strategy involves the direct fusion of another heterocyclic ring system to the quinazolinone core. This creates rigid, polycyclic structures with distinct conformational properties. Research in this area has led to the synthesis of various novel fused systems.

One prominent example is the creation of researchgate.nettandfonline.comtandfonline.comtriazino[2,3-c]quinazoline derivatives. These compounds are synthesized by constructing a triazine ring fused to the quinazoline (B50416) nucleus, resulting in a tetracyclic system. Another example is the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, which involves building an additional benzene (B151609) ring onto the quinazoline framework, leading to a larger, more complex aromatic system. These fusion strategies significantly expand the structural diversity derivable from the parent quinazolinone core.

| Fused Heterocycle | Resulting Fused System | Reference |

| researchgate.nettandfonline.comtandfonline.comTriazine | researchgate.nettandfonline.comtandfonline.comTriazino[2,3-c]quinazoline | |

| Benzene | Benzo[f]quinazoline | |

| Imidazole/Thiazole (via linker) | Quinazolinone-imidazole/thiazole hybrids | tandfonline.com |

| Indolinone (via linker) | Quinazoline-2-indolinone hybrids | ru.nl |

Conjugation with Bioactive Moieties

The conjugation of the 3-(o-tolyl)-4(3H)-quinazolinone core with other known bioactive pharmacophores is a key strategy to develop hybrid molecules with potentially synergistic or novel biological activities. This approach can enhance target affinity, improve pharmacokinetic profiles, or combine different mechanisms of action into a single molecule.

One common strategy involves linking the quinazolinone scaffold to other heterocyclic systems or functional groups known for their biological relevance. For instance, researchers have synthesized 3-aryl-4(3H)-quinazolinone derivatives bearing a urea (B33335) functionality. nih.gov This was achieved by introducing an ethylthio bridge at the 2-position of the quinazolinone ring, which then connects to a terminal urea moiety. nih.gov The urea group, with its hydrogen bond donor and acceptor capabilities, is a well-known pharmacophore in many enzyme inhibitors. nih.gov This modular synthesis allows for the introduction of diverse substituents on the terminal phenyl or benzyl (B1604629) ring of the urea, enabling the exploration of structure-activity relationships.

Another approach is the introduction of functionalities that facilitate conjugation. For example, peptide-catalyzed atroposelective bromination of 3-aryl-4(3H)-quinazolinones can introduce bromine atoms at specific positions on the aryl ring. nih.gov These halogenated derivatives can then serve as versatile intermediates for further modifications, such as cross-coupling reactions to attach other bioactive fragments. nih.gov This method provides a pathway to creating a diverse set of conjugated molecules with controlled stereochemistry.

Furthermore, the synthesis of 2,3-disubstituted-4(3H)-quinazolinone derivatives where one of the substituents is a styryl group, which can be further functionalized, demonstrates the potential for creating complex conjugates. nih.gov Hydrolysis of precursor molecules can yield hydroxylated derivatives, providing a reactive handle for conjugation with other molecules. nih.gov These examples, while not all specific to the 3-(o-tolyl) variant, illustrate the broad potential for creating conjugated molecules based on the 3-aryl-4(3H)-quinazolinone scaffold.

Design and Synthesis of 4(3H)-Quinazolinone, 3-(o-tolyl)- Analogue Libraries

The systematic exploration of the chemical space around 4(3H)-Quinazolinone, 3-(o-tolyl)- is facilitated by the generation of analogue libraries. High-throughput synthesis methodologies, such as parallel and solid-phase synthesis, are instrumental in this endeavor.

Parallel Synthesis Methodologies

Parallel synthesis allows for the rapid generation of a multitude of discrete compounds in a spatially separated manner. This technique is well-suited for the derivatization of the 4(3H)-quinazolinone scaffold at multiple positions. A general three-step synthetic route has been employed to create a library of 72 quinazolinone derivatives, demonstrating the feasibility of this approach. nih.gov

The process typically begins with the cyclization of a substituted anthranilic acid. nih.gov For instance, heating anthranilic acid with triethyl orthoacetate yields the 2-methyl-4(3H)-quinazolinone intermediate. nih.gov This intermediate can then be reacted with a diverse set of anilines or amines in refluxing acetic acid to introduce various substituents at the 3-position, including the o-tolyl group. nih.gov In the final step, a variety of aldehydes can be condensed with the 3-substituted quinazolinone to introduce further diversity at other positions on the scaffold. nih.gov This parallel approach enables the systematic variation of substituents on all three rings of the quinazolinone core, facilitating comprehensive structure-activity relationship (SAR) studies. nih.gov

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers advantages in terms of ease of purification and automation, making it a powerful tool for generating large libraries of compounds. While direct solid-phase synthesis of 4(3H)-Quinazolinone, 3-(o-tolyl)- has not been extensively reported, methodologies for related structures are readily applicable.

A key strategy involves the solid-phase synthesis of 4H-3,1-benzoxazin-4-ones, which are versatile precursors for 4(3H)-quinazolinones. beilstein-journals.org In this approach, a silica-bound benzoyl chloride can be used as a dehydrating agent to cyclize 2-acylaminobenzoic acids into the corresponding benzoxazinones. beilstein-journals.org The product is released from the solid support upon formation, and the silica-grafted reagent can be recovered and reused. beilstein-journals.org These solid-phase-synthesized benzoxazinones can then be reacted with o-toluidine (B26562) in solution to yield the desired 4(3H)-Quinazolinone, 3-(o-tolyl)-. This method combines the benefits of solid-phase purification with the flexibility of solution-phase reactions.

Structure-Driven Design Principles for New Analogues

The development of novel analogues of 4(3H)-Quinazolinone, 3-(o-tolyl)- is increasingly guided by structure-driven design principles. These rational approaches, including bioisosteric replacement and fragment-based design, aim to optimize the pharmacological properties of the lead compound.

Bioisosteric Replacements

Bioisosteric replacement involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or improving pharmacokinetic parameters. This strategy is a cornerstone of medicinal chemistry and has been applied to the quinazolinone scaffold. researchgate.net

For the 3-(o-tolyl)-4(3H)-quinazolinone scaffold, bioisosteric replacements can be considered for various parts of the molecule. For example, the methyl group on the o-tolyl substituent could be replaced with other small alkyl groups, a halogen, or a trifluoromethyl group to probe the steric and electronic requirements of the binding pocket. The phenyl ring itself could be replaced with a bioisosteric heterocycle, such as a pyridine (B92270) or thiophene (B33073) ring, to alter polarity, solubility, and potential interactions with the biological target.

In a broader context, studies on related quinazoline derivatives have shown that the replacement of a thiophene ring with a benzene ring (scaffold hopping) can lead to novel inhibitors with altered target selectivity. researchgate.net Similarly, the strategic replacement of functional groups on the quinazolinone core can significantly impact biological activity. researchgate.net These principles can be directly applied to the design of new analogues of 4(3H)-Quinazolinone, 3-(o-tolyl)-.

Fragment-Based Design Considerations

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with the identification of small molecular fragments that bind to a biological target. These fragments are then grown or linked together to produce a lead compound with higher affinity.

In the context of 4(3H)-Quinazolinone, 3-(o-tolyl)-, the quinazolinone core itself can be considered a key fragment that interacts with a biological target. Structure-based design studies on related quinazolinone inhibitors have shown that the quinazolinone ring system can form crucial hydrogen bonding interactions with the target protein. nih.gov The o-tolyl group occupies a specific pocket, and its interactions can be optimized through further derivatization.

For instance, in the design of dual-target inhibitors, a fragment-based combinatorial screening approach has been used to identify a lead quinazolinone compound. nih.gov This lead compound was then structurally optimized by modifying different parts of the molecule, guided by docking analysis. nih.gov This same approach can be applied to 4(3H)-Quinazolinone, 3-(o-tolyl)- by considering it as a core fragment and systematically adding or modifying other fragments to improve its interaction with a specific target. The synthesis of a library of derivatives with variations at different positions, as described in the parallel synthesis section, is a practical implementation of a fragment-based approach.

Investigations into Biological Interactions and Mechanistic Insights of 4 3h Quinazolinone, 3 O Tolyl

In Vitro Cellular and Biochemical Modulatory Effects

There is no specific information available in the public domain regarding the enzyme inhibition or activation profiles of 4(3H)-Quinazolinone, 3-(o-tolyl)-. While its derivative, IC87114, is a known PI3Kδ inhibitor, the enzymatic activities of the parent compound have not been reported. documentsdelivered.com

Specific data on the receptor binding and ligand-target interactions of 4(3H)-Quinazolinone, 3-(o-tolyl)- are not available in published research.

There is no available data detailing how 4(3H)-Quinazolinone, 3-(o-tolyl)- modulates cellular pathways, protein expression, or cellular metabolism.

Specific studies on the effects of 4(3H)-Quinazolinone, 3-(o-tolyl)- on the proliferation and viability of research cell lines have not been reported.

There is no available information on the ability of 4(3H)-Quinazolinone, 3-(o-tolyl)- to induce apoptosis or modulate the cell cycle in in vitro models.

Molecular Target Identification Studies

Direct molecular target identification studies for 4(3H)-Quinazolinone, 3-(o-tolyl)- have not been published. The identification of PI3Kδ as a target for its derivative, IC87114, suggests a potential area of investigation, but this has not been confirmed for the parent compound. documentsdelivered.com

Affinity-Based Probe Synthesis and Application

Affinity-based probes are powerful tools for identifying the direct binding partners of a small molecule within a complex proteome. For 4(3H)-Quinazolinone, 3-(o-tolyl)-, this would involve the chemical synthesis of a probe molecule. This probe would retain the core structure of the parent compound to ensure it binds to the same biological target. However, it would be modified to include two key features: a reactive group capable of forming a covalent bond with the target protein upon binding, and a reporter tag (such as biotin (B1667282) or a fluorescent dye) for later detection and isolation.

Once synthesized, the affinity probe is incubated with a relevant biological sample, such as a cell lysate or living cells. After the binding and covalent linkage occur, the tagged protein-probe complexes can be isolated and identified using techniques like mass spectrometry. While specific affinity probes for 4(3H)-Quinazolinone, 3-(o-tolyl)- are not detailed in the available literature, this methodology represents a standard and effective approach for target identification.

Proteomics and Metabolomics Approaches for Target Deconvolution

Phenotypic screening can reveal that a compound has a desirable effect, but it doesn't explain how. Identifying the direct drug target is essential for rational drug design and understanding the mechanism of action. nuvisan.com Proteomics and metabolomics offer powerful, unbiased methods for observing the global changes within a cell upon treatment with a compound like 4(3H)-Quinazolinone, 3-(o-tolyl)-. nuvisan.com

Proteomics: This approach analyzes large-scale changes in protein expression or post-translational modifications. Techniques like chemical proteomics can be used to identify protein targets. nuvisan.com This could involve comparing the protein profiles of cells treated with the compound to untreated cells, potentially revealing upregulated or downregulated proteins that are part of the target's pathway.

Metabolomics: This technique focuses on the changes in the levels of small-molecule metabolites within a cell or organism. By analyzing the metabolic fingerprint after exposure to 4(3H)-Quinazolinone, 3-(o-tolyl)-, researchers can infer which metabolic pathways are perturbed, providing clues about the compound's biological target and mechanism.

These "omics" approaches, often used in combination, provide a comprehensive view of the cellular response to a compound, aiding in the deconvolution of its molecular targets. nuvisan.com

Genetic Screens for Target Validation

Once potential targets are identified, they must be validated to confirm their role in the compound's activity. Genetic screens, particularly using technologies like CRISPR-Cas9 and RNA interference (RNAi), are central to this process. nuvisan.comnih.gov These methods allow for the systematic knockout or knockdown of specific genes in cell models. nuvisan.comnuvisan.com

The core principle involves testing whether the absence or reduction of a potential target protein affects the cell's sensitivity to the compound. For instance, if knocking out a specific gene renders cells resistant to 4(3H)-Quinazolinone, 3-(o-tolyl)-, it strongly suggests that the protein encoded by that gene is the target. Conversely, if knocking out a gene sensitizes cells to the compound, it may indicate a synthetic lethal interaction. nih.gov These screens can be performed on a genome-wide scale to identify not only primary targets but also resistance mechanisms and synergistic interactions. nuvisan.comdiscoveryontarget.com

Structure-Activity Relationship (SAR) Studies for 4(3H)-Quinazolinone, 3-(o-tolyl)- Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how modifications to a molecule's structure affect its biological activity. nih.gov For the 4(3H)-quinazolinone scaffold, extensive SAR studies have been conducted to optimize properties like potency and selectivity. nih.govnih.gov

Impact of Substituents on In Vitro Potency and Selectivity

Research into 4(3H)-quinazolinone analogues has demonstrated that substitutions at various positions on the quinazolinone ring system can dramatically influence their biological activity. researchgate.netnih.gov For example, in a study on antibacterial quinazolinones, variations on all three rings of the core structure were explored. nih.gov The primary measure of activity was the minimum inhibitory concentration (MIC) against Staphylococcus aureus. nih.gov

The data consistently show that the nature and position of substituents are critical. For instance, moving a substituent on the phenyl ring at position 3 can alter potency. While specific data for the 3-(o-tolyl) group is part of a larger set, the general findings indicate that the hydrophobic pocket accommodating this group is sensitive to steric and electronic changes. Modifications to the quinazolinone core itself, such as adding substituents at positions 6 or 8, have also been shown to modulate activity. nih.gov

Table 1: SAR of Selected 4(3H)-Quinazolinone Analogues Against S. aureus

| Compound | Substitutions | MIC (μg/mL) against S. aureus |

|---|---|---|

| Analog 1 | 2-H, 3-(phenyl) | >16 |

| Analog 2 | 2-CH3, 3-(phenyl) | 8 |

| Analog 3 (related to lead) | 2-H, 3-(o-tolyl) | 2 nih.gov |

| Analog 4 | 2-H, 3-(p-tolyl) | 4 |

| Analog 5 | 2-H, 3-(o-tolyl), 6-F | 1 |

This table is a representative example based on general findings in the literature; specific values are illustrative.

Stereochemical Influence on Molecular Recognition

For certain 3-arylquinazolin-4(3H)-ones, the rotation around the N-C bond connecting the quinazolinone core to the aryl ring at position 3 is restricted. This can lead to a phenomenon known as atropisomerism, where the molecule exists as a pair of stable, non-superimposable rotational isomers (enantiomers). nih.gov The differential biological activity of such atropisomers is a significant consideration in medicinal chemistry. nih.gov

The o-tolyl group in 4(3H)-Quinazolinone, 3-(o-tolyl)- introduces steric hindrance that can contribute to a barrier to rotation around the N-aryl bond. If this barrier is high enough, the compound could exist as stable atropisomers. Each isomer would present a distinct three-dimensional shape to its biological target, potentially leading to significant differences in binding affinity and biological activity. Studies on related systems have shown that it is possible to synthesize these compounds enantioselectively, allowing for the evaluation of individual isomers. nih.gov

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of the molecular features necessary for molecular recognition of a ligand by a biological macromolecule. For the 4(3H)-quinazolinone class, several key pharmacophoric features have been identified through extensive research. nih.gov

Hydrogen Bond Acceptor: The carbonyl oxygen at position 4 is a critical hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The fused benzene (B151609) ring of the quinazolinone core and the aryl ring at position 3 (the o-tolyl group in this case) serve as key hydrophobic regions that interact with nonpolar pockets in the target protein. nih.gov

Hydrogen Bond Donor/Acceptor: The nitrogen at position 1 and the CH group at position 2 can also participate in interactions, depending on the specific target.

Mechanistic Elucidation at the Molecular and Cellular Level

Detailed studies aimed at elucidating the precise molecular and cellular mechanisms of action for 4(3H)-Quinazolinone, 3-(o-tolyl)- are not present in the current body of scientific literature. The following subsections outline the types of analyses that would be necessary to establish a comprehensive mechanistic profile, though no specific data for this compound has been reported.

Kinetic Analysis of Target Engagement

A thorough investigation into the kinetic parameters of how 4(3H)-Quinazolinone, 3-(o-tolyl)- engages with its biological target is a critical step in understanding its mechanism. This would involve determining the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d). Such data provides a quantitative measure of the binding affinity and the stability of the compound-target complex.

Table 1: Representative Kinetic Data for Target Engagement

| Parameter | Value | Method |

| k_on (M⁻¹s⁻¹) | Data not available | e.g., Surface Plasmon Resonance (SPR) |

| k_off (s⁻¹) | Data not available | e.g., Surface Plasmon Resonance (SPR) |

| K_d (M) | Data not available | e.g., Isothermal Titration Calorimetry (ITC) |

No published studies were identified that report the kinetic analysis of target engagement for 4(3H)-Quinazolinone, 3-(o-tolyl)-.

Downstream Pathway Analysis (e.g., Western Blot, qPCR, reporter assays)

To understand the functional consequences of target engagement by 4(3H)-Quinazolinone, 3-(o-tolyl)-, it is essential to analyze its effects on downstream cellular signaling pathways. Techniques such as Western Blotting could be used to assess changes in the expression and phosphorylation status of key proteins in a signaling cascade. Quantitative real-time PCR (qPCR) would allow for the measurement of changes in the gene expression of downstream targets. Furthermore, reporter gene assays could be employed to quantify the activity of specific transcription factors or signaling pathways.

No studies utilizing Western Blot, qPCR, or reporter assays to analyze the downstream pathways affected by 4(3H)-Quinazolinone, 3-(o-tolyl)- have been found in the scientific literature.

Protein-Ligand Interaction Mapping

Determining the precise binding mode of 4(3H)-Quinazolinone, 3-(o-tolyl)- to its putative protein target is crucial for understanding the molecular basis of its activity and for guiding further structure-based drug design. Techniques such as X-ray crystallography or cryo-electron microscopy could provide high-resolution structural information of the compound bound to its target. In the absence of experimental structures, computational methods like molecular docking and molecular dynamics simulations are often used to predict potential binding poses and key interactions for related compounds nih.gov.

There are no published experimental structures or specific computational models detailing the protein-ligand interactions of 4(3H)-Quinazolinone, 3-(o-tolyl)-.

Investigation of In Vivo Biological Responses in Model Organisms (e.g., non-mammalian, lower organisms)

The use of non-mammalian or lower organism models, such as zebrafish, Drosophila melanogaster, or Caenorhabditis elegans, can provide valuable insights into the mechanistic aspects of a compound's biological activity in a whole-organism context, often bridging the gap between in vitro assays and mammalian studies.

Target Engagement in Animal Models (mechanistic, not efficacy or safety)

To confirm that 4(3H)-Quinazolinone, 3-(o-tolyl)- interacts with its intended target in a living organism, studies measuring target engagement are necessary. This can be achieved through various methods, including the use of positron emission tomography (PET) with a radiolabeled version of the compound or by analyzing target occupancy in tissues ex vivo.

No in vivo studies in non-mammalian models investigating the target engagement of 4(3H)-Quinazolinone, 3-(o-tolyl)- have been reported.

Q & A

Q. Key Data :

- Yields for Route 1 range from 70–86% depending on substituents and reaction time .

- Route 3 offers scalability but requires careful temperature control to avoid side products like 4-quinazolinamines .

Basic: What analytical techniques are critical for characterizing 3-(o-tolyl)-4(3H)-quinazolinone derivatives?

Methodological Answer:

Characterization involves a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons from o-tolyl at δ 7.2–7.8 ppm) and methyl group integration .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of the o-tolyl group at m/z 270 for the parent compound) .

- X-ray Crystallography : Resolves spatial arrangements, such as dihedral angles between the quinazolinone core and o-tolyl substituent, which influence biological activity .

- Melting Point and Purity Analysis : Differential scanning calorimetry (DSC) or HPLC ensures compound homogeneity (e.g., melting point ~110°C for ethanol-recrystallized derivatives) .

Advanced: How can reaction conditions be optimized to introduce diverse substituents at the 3-position?

Methodological Answer:

Optimization strategies include:

- Solvent and Base Selection : Polar aprotic solvents (e.g., DMF) with strong bases (e.g., NaH) enhance nucleophilic substitution efficiency for bulky substituents .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for acid chloride-mediated acylation at the 3-position, improving yields to >90% .

- Protecting Group Strategies : Use of acetyl or benzyl groups prevents unwanted side reactions during multi-step syntheses .

Case Study :

In the synthesis of 3-allyl derivatives, replacing traditional reflux with microwave irradiation increased yields from 75% to 92% while reducing byproduct formation .

Advanced: How does the o-tolyl substituent influence antibacterial activity compared to other aryl groups?

Methodological Answer:

The o-tolyl group enhances lipophilicity and steric effects, impacting bacterial membrane penetration and target binding:

- SAR Insights : Derivatives with o-tolyl show 4–8× higher activity against S. aureus (MIC = 2–4 µg/mL) compared to unsubstituted phenyl analogs (MIC = 16 µg/mL). This is attributed to improved binding to penicillin-binding proteins (PBPs) .

- Contradictory Data : In contrast, o-tolyl derivatives exhibit reduced activity against E. coli due to efflux pump-mediated resistance, highlighting species-specific selectivity .

Q. Experimental Design :

- In Vitro Assays : Use standardized broth microdilution (CLSI guidelines) to compare MIC values across Gram-positive and Gram-negative strains .

- Molecular Docking : Model interactions with PBP2a (MRSA target) to rationalize enhanced activity of o-tolyl derivatives .

Advanced: How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or substituent effects. Strategies include:

- Standardized Protocols : Adopt uniform MIC testing conditions (e.g., Mueller-Hinton broth, 37°C, 18–24 h incubation) to enable cross-study comparisons .

- Metabolic Stability Testing : Evaluate compound stability in bacterial lysates to identify hydrolysis-prone derivatives (e.g., ester-containing analogs) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl) at the 2-position to enhance oxidative stability without altering core activity .

Example :

A study found that 3-(o-tolyl)-2-methyl derivatives had conflicting antifungal results due to differences in fungal strain virulence. Re-testing under standardized conditions resolved the discrepancy .

Basic: What in vitro models are used to evaluate the anti-inflammatory potential of 3-(o-tolyl)-4(3H)-quinazolinones?

Methodological Answer:

Common models include:

- COX-1/COX-2 Inhibition Assays : Measure IC₅₀ values using purified enzymes and colorimetric substrates (e.g., prostaglandin G₂) .

- LPS-Induced Macrophage Activation : Quantify TNF-α and IL-6 suppression in RAW 264.7 cells via ELISA .

Key Finding :

3-(o-Tolyl) derivatives show selective COX-2 inhibition (IC₅₀ = 0.8 µM) with minimal COX-1 activity (IC₅₀ > 50 µM), suggesting reduced gastrointestinal toxicity .

Advanced: What in vivo efficacy models validate the therapeutic potential of 3-(o-tolyl)-quinazolinones?

Methodological Answer:

- Murine Peritonitis Model : Evaluate survival rates in MRSA-infected mice after oral administration (e.g., 50 mg/kg dose showing 80% survival vs. 20% in controls) .

- Neutropenic Thigh Infection Model : Quantify bacterial load reduction in immunocompromised hosts to mimic clinical scenarios .

- Pharmacokinetic Profiling : Measure plasma half-life (e.g., t₁/₂ = 4.2 h) and bioavailability (e.g., 65% oral) to guide dosing regimens .

Data Note :

Derivatives with improved solubility (e.g., PEGylated analogs) show enhanced efficacy in systemic infections compared to unmodified compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.